molecular formula C12H17NO3S3Si B12556648 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole CAS No. 194205-38-4

2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole

Cat. No.: B12556648
CAS No.: 194205-38-4
M. Wt: 347.6 g/mol
InChI Key: FJVOPRHHBYLISM-UHFFFAOYSA-N
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Description

2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole is a compound that contains a benzothiazole ring and a trimethoxysilyl group connected via a disulfide linkage. This compound is of interest due to its unique chemical structure, which combines the properties of benzothiazole and organosilicon compounds. Benzothiazole derivatives are known for their wide range of biological activities, while organosilicon compounds are valued for their stability and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(trimethoxysilyl)ethyl disulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride are typically employed.

    Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Silanols or siloxanes.

Scientific Research Applications

2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of benzothiazole derivatives.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to the stability and reactivity of the trimethoxysilyl group.

Mechanism of Action

The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole involves its interaction with biological molecules through the benzothiazole ring and the disulfide linkage. The benzothiazole ring can interact with various enzymes and receptors, while the disulfide bond can undergo redox reactions, influencing cellular redox states. The trimethoxysilyl group can also participate in hydrolysis and condensation reactions, contributing to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethoxysilyl)ethyl methacrylate: Contains a trimethoxysilyl group but lacks the benzothiazole ring.

    2-Mercaptobenzothiazole: Contains the benzothiazole ring but lacks the trimethoxysilyl group.

    2-{[2-(Methacryloyloxy)ethyl]disulfanyl}-1,3-benzothiazole: Similar structure but with a methacryloyloxy group instead of a trimethoxysilyl group.

Uniqueness

2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole is unique due to the combination of the benzothiazole ring and the trimethoxysilyl group, which imparts both biological activity and chemical versatility. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

194205-38-4

Molecular Formula

C12H17NO3S3Si

Molecular Weight

347.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yldisulfanyl)ethyl-trimethoxysilane

InChI

InChI=1S/C12H17NO3S3Si/c1-14-20(15-2,16-3)9-8-17-19-12-13-10-6-4-5-7-11(10)18-12/h4-7H,8-9H2,1-3H3

InChI Key

FJVOPRHHBYLISM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCSSC1=NC2=CC=CC=C2S1)(OC)OC

Origin of Product

United States

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